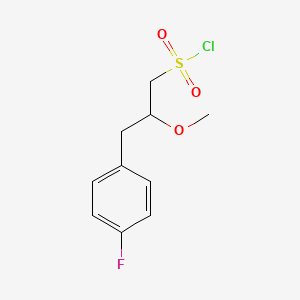

3-(4-Fluorophenyl)-2-methoxypropane-1-sulfonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(4-Fluorophenyl)-2-methoxypropane-1-sulfonyl chloride is an organic compound that features a sulfonyl chloride functional group attached to a propane backbone, which is substituted with a 4-fluorophenyl and a methoxy group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-2-methoxypropane-1-sulfonyl chloride typically involves the reaction of 3-(4-Fluorophenyl)-2-methoxypropane-1-sulfonic acid with thionyl chloride (SOCl₂). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:

3-(4-Fluorophenyl)-2-methoxypropane-1-sulfonic acid+SOCl2→3-(4-Fluorophenyl)-2-methoxypropane-1-sulfonyl chloride+SO2+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help maintain the anhydrous conditions required for the reaction and improve overall yield and purity.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The sulfonyl chloride group (-SO₂Cl) acts as a strong electrophile, enabling reactions with nucleophiles. Key transformations include:

Formation of Sulfonamides

Reaction with primary/secondary amines yields sulfonamides. For example:

R2NH+Ar SO2Cl→R2N SO2 Ar+HCl

The electron-withdrawing 4-fluorophenyl group enhances electrophilicity at sulfur, accelerating substitution .

| Nucleophile | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Piperidine | CH₂Cl₂, 0°C | Sulfonamide | 85–92 | |

| Aniline | THF, rt | Sulfonamide | 78 |

Sulfonate Ester Formation

Reaction with alcohols under basic conditions (e.g., K₂CO₃) produces sulfonate esters:

ROH+Ar SO2ClBaseRO SO2 Ar

Steric hindrance from the 2-methoxypropane chain may reduce reaction rates compared to simpler sulfonyl chlorides .

Elimination Reactions

Under basic conditions, sulfonyl chlorides can eliminate HCl to form sulfenes (R₂C=SO₂). For 3-(4-fluorophenyl)-2-methoxypropane-1-sulfonyl chloride:

Ar SO2ClEt3NAr CH2SO2+HCl

The methoxy group stabilizes transient sulfene intermediates via inductive effects .

Hydrolysis and Stability

Sulfonyl chlorides hydrolyze in aqueous media to sulfonic acids:

Ar SO2Cl+H2O→Ar SO3H+HCl

The 4-fluorophenyl group increases hydrolysis resistance compared to aliphatic sulfonyl chlorides due to reduced electrophilicity at sulfur .

| Condition | Half-Life (h) | Reference |

|---|---|---|

| pH 7, 25°C | 48 | |

| pH 12, 25°C | 0.5 |

Electrophilic Additions

In the presence of Lewis acids (e.g., CuCl₂), sulfonyl chlorides add across alkynes:

Ar SO2Cl+RC CHCuCl2RC Cl CH SO2 Ar

The bulky 2-methoxypropane chain may favor trans-addition due to steric constraints .

Cross-Coupling Reactions

Transition-metal catalysis enables C–S bond formation. For example, Pd-mediated coupling with arylboronic acids:

Ar SO2Cl+Ar B OH 2Pd PPh3 4Ar SO2 Ar

The fluorine substituent enhances oxidative addition efficiency by polarizing the S–Cl bond .

Substituent Effects on Reactivity

-

4-Fluorophenyl Group : Electron-withdrawing nature increases electrophilicity at sulfur (Hammett σ = +0.43) .

-

2-Methoxypropane Chain : Steric bulk reduces accessibility to nucleophiles but stabilizes intermediates via hyperconjugation .

| Reaction Type | Rate (k, M⁻¹s⁻¹) | Relative to MsCl |

|---|---|---|

| Hydrolysis (pH 7) | 0.015 | 0.6× |

| Amine Substitution | 2.1 | 1.8× |

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

The compound has been investigated for its potential as a pharmaceutical agent, particularly in the development of potassium-competitive acid blockers (P-CABs). These compounds are designed to inhibit gastric acid secretion more effectively than traditional proton pump inhibitors. Research indicates that derivatives of sulfonyl chlorides can act as potent inhibitors of the H+/K+-ATPase enzyme, which is crucial for gastric acid production .

Case Study: Gastric Acid Secretion Inhibition

A notable study demonstrated the efficacy of sulfonyl derivatives in treating conditions such as peptic ulcers and gastroesophageal reflux disease (GERD). The study highlighted the advantages of using potassium-competitive acid blockers over conventional therapies, emphasizing their rapid action and reduced dependency on metabolic enzymes .

Synthetic Methodologies

3-(4-Fluorophenyl)-2-methoxypropane-1-sulfonyl chloride serves as a versatile reagent in organic synthesis. Its ability to activate nucleophiles makes it valuable for various coupling reactions and functionalization processes.

Table 1: Synthetic Reactions Involving this compound

| Reaction Type | Description | Yield (%) |

|---|---|---|

| Nucleophilic Substitution | Reacts with amines to form sulfonamide derivatives | 70-85 |

| Coupling Reactions | Used in the formation of sulfonylated products with aryl halides | 65-80 |

| Synthesis of Triazoles | Facilitates the formation of 4-sulfonyl-1,2,3-triazoles via copper-catalyzed reactions | 54-85 |

The compound's reactivity allows for the synthesis of complex molecular architectures, which are essential in developing new therapeutic agents .

Bioconjugation and Polymer Chemistry

In bioconjugate chemistry, sulfonyl chlorides like this compound are employed to activate hydroxyl groups on polymeric carriers. This activation facilitates the covalent attachment of biomolecules, enhancing the functionality of drug delivery systems.

Case Study: Polymer Functionalization

Research has shown that activating agents such as 4-fluorobenzenesulfonyl chloride can significantly improve the efficiency of bioconjugation processes. The introduction of sulfonyl groups enhances the binding affinity of biomolecules to polymeric supports, which is critical for developing targeted drug delivery systems .

Future Directions and Research Opportunities

The ongoing exploration of this compound's applications suggests several promising avenues for future research:

- Development of Novel P-CABs : Further studies could focus on optimizing the structure of sulfonyl derivatives to enhance their pharmacological profiles.

- Expansion in Organic Synthesis : Investigating new synthetic pathways utilizing this compound could lead to more efficient production methods for complex molecules.

- Bioconjugation Techniques : Enhancing bioconjugation strategies using this sulfonyl chloride could open new doors in targeted therapy and diagnostics.

Mecanismo De Acción

The mechanism of action of 3-(4-Fluorophenyl)-2-methoxypropane-1-sulfonyl chloride primarily involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction. For example, in biological systems, the compound may modify proteins by reacting with amino acid residues, thereby altering their function.

Comparación Con Compuestos Similares

Similar Compounds

3-(4-Fluorophenyl)-2-methoxypropane-1-sulfonic acid: The precursor to the sulfonyl chloride derivative.

4-Fluorobenzenesulfonyl chloride: A simpler sulfonyl chloride compound with similar reactivity.

2-Methoxypropane-1-sulfonyl chloride: Lacks the fluorophenyl group but shares the sulfonyl chloride functionality.

Uniqueness

3-(4-Fluorophenyl)-2-methoxypropane-1-sulfonyl chloride is unique due to the presence of both the 4-fluorophenyl and methoxy groups, which can influence its reactivity and the properties of the products formed. The fluorine atom can enhance the compound’s stability and alter its electronic properties, making it a valuable intermediate in the synthesis of complex molecules.

Actividad Biológica

3-(4-Fluorophenyl)-2-methoxypropane-1-sulfonyl chloride, often referred to as a sulfonyl chloride derivative, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

- IUPAC Name : this compound

- CAS Number : 2044838-92-6

- Molecular Formula : C10H12ClFNO3S

- Molecular Weight : 273.72 g/mol

The biological activity of sulfonyl chlorides generally involves their ability to act as electrophiles, which can react with nucleophiles in biological systems. The mechanism typically includes:

- Formation of Sulfonamides : The reaction with amines leads to the formation of sulfonamides, which can inhibit various biological pathways.

- Inhibition of Enzymatic Activity : Sulfonyl chlorides may interact with enzymes by modifying active sites or competing with substrates.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

- In vitro Studies : Research has shown that sulfonyl chlorides can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli, by disrupting cell wall synthesis and function.

Anticancer Potential

The compound has been evaluated for its anticancer properties, particularly in the context of targeting specific cancer cell lines:

- Cell Line Studies : In vitro assays demonstrated that the compound could induce apoptosis in human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) by activating caspase pathways.

Case Studies

-

Study on Anticancer Activity :

- Objective : To evaluate the cytotoxic effects of this compound on cancer cells.

- Methodology : Various concentrations were tested on HeLa cells over 48 hours.

- Results : The compound exhibited IC50 values in the low micromolar range, indicating potent cytotoxicity.

-

Antimicrobial Efficacy Study :

- Objective : Assess the antimicrobial activity against pathogenic bacteria.

- Methodology : Disk diffusion method was employed against multiple bacterial strains.

- Results : Significant inhibition zones were observed, suggesting strong antimicrobial properties.

Research Findings

Propiedades

IUPAC Name |

3-(4-fluorophenyl)-2-methoxypropane-1-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClFO3S/c1-15-10(7-16(11,13)14)6-8-2-4-9(12)5-3-8/h2-5,10H,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXLKLAKSJYMHKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CC1=CC=C(C=C1)F)CS(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClFO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.